2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione
Overview
Description
2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione is a complex organic compound that belongs to the class of benzo[de]isoquinoline derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction involves replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction could produce simpler hydrocarbon structures .
Scientific Research Applications
2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
The mechanism of action of 2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various therapeutic effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[de]isoquinoline derivatives, such as:
- 2-(4-Methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 2-Hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
What sets 2-(4-Hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for both research and industrial applications .
Properties
IUPAC Name |
2-(4-hydroxy-2-methylphenyl)-6-morpholin-4-ylbenzo[de]isoquinoline-1,3-dione | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2O4/c1-14-13-15(26)5-7-19(14)25-22(27)17-4-2-3-16-20(24-9-11-29-12-10-24)8-6-18(21(16)17)23(25)28/h2-8,13,26H,9-12H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYKXIYDGNWZZMK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)O)N2C(=O)C3=C4C(=C(C=C3)N5CCOCC5)C=CC=C4C2=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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